molecular formula C10H10ClN3O B2883162 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine CAS No. 2361643-79-8

6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine

Cat. No. B2883162
CAS RN: 2361643-79-8
M. Wt: 223.66
InChI Key: ZSKXPLHSIYUMNG-UHFFFAOYSA-N
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Description

Pyrimidinamines are a class of compounds that have been a hot topic in the pesticide field for many years because of their excellent biological activity . They act as mitochondrial complex I electron transport inhibitors (MET I) .


Synthesis Analysis

In a study, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .


Molecular Structure Analysis

The optimal structure of the pyrimidine group was found to be 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .


Chemical Reactions Analysis

Protodeboronation of alkyl boronic esters utilizing a radical approach has been reported . Paired with a Matteson–CH2– homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can vary greatly depending on its structure. For example, 4-Chloro-6-(methylamino)pyrimidine has a molecular weight of 143.57, and it is a solid at room temperature .

Safety and Hazards

Safety and hazards can also vary greatly depending on the specific compound. For example, 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

With the increasing evolution of pesticide resistance, pyrimidinamine derivatives are considered promising agricultural compounds . Future research could focus on designing and synthesizing new pyrimidinamine derivatives to combat pesticide resistance.

properties

IUPAC Name

6-chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-2-12-9-5-8(11)13-10(14-9)7-3-4-15-6-7/h3-6H,2H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKXPLHSIYUMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)C2=COC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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